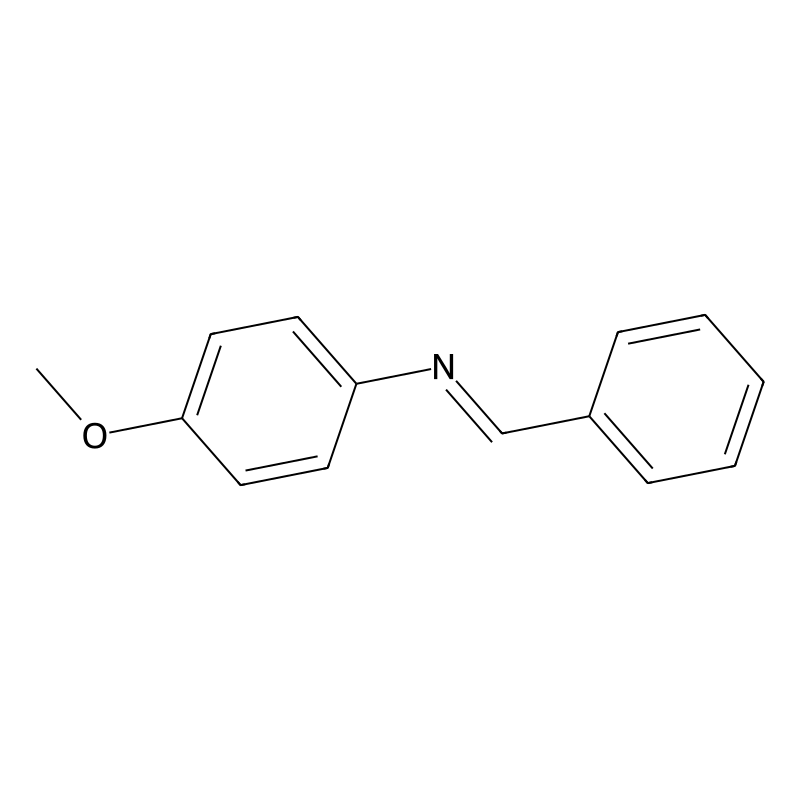

N-Benzylidene-4-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Due to the presence of an imine functional group (C=N), N-Benzylidene-4-methoxyaniline could be explored in reactions involving imine formation and reactivity. Imines are important intermediates in various organic syntheses .

Material Science

The aromatic structure of N-Benzylidene-4-methoxyaniline suggests potential applications in material science. Aromatic compounds are often studied for their properties like conductivity or self-assembly, which could be relevant in developing new materials .

Medicinal Chemistry

The structural similarity of N-Benzylidene-4-methoxyaniline to some known azomethine compounds (a class of organic molecules with a C=N group) warrants further investigation. Azomethines have been explored for their potential medicinal properties .

N-Benzylidene-4-methoxyaniline is an organic compound classified as a Schiff base, formed through the condensation of 4-methoxyaniline and benzaldehyde. Its chemical formula is with a molecular weight of approximately 225.29 g/mol. The structure features a methoxy group attached to the para position of the aniline ring, contributing to its unique properties. This compound typically appears as a white to light yellow solid and exhibits a planar conformation due to the resonance stabilization provided by the imine bond.

- Hydrogenation: It can be reduced to form amines under catalytic conditions, often using metal catalysts like palladium or platinum .

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the benzene ring .

- Reactions with Nitro Compounds: It can react with nitro compounds in the presence of catalysts to yield various derivatives, showcasing its utility in synthetic organic chemistry .

N-Benzylidene-4-methoxyaniline exhibits notable biological activities. Research indicates that it has potential antioxidant properties, which may contribute to its application in medicinal chemistry. Additionally, derivatives of this compound have been studied for their anti-inflammatory and antimicrobial activities, making them candidates for pharmaceutical development .

The synthesis of N-Benzylidene-4-methoxyaniline typically involves:

- Condensation Reaction:

- Mix 4-methoxyaniline with benzaldehyde in an appropriate solvent (commonly ethanol).

- Heat the mixture under reflux conditions for several hours.

- Upon completion, the product can be purified through recrystallization.

- Alternative Methods:

N-Benzylidene-4-methoxyaniline finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its biological activities, it is explored for potential drug development.

- Dyes and Pigments: The compound's color properties make it suitable for use in dye formulations.

Studies involving N-Benzylidene-4-methoxyaniline have focused on its interactions with various biological targets. For instance:

- Metal Complexation: The compound has been shown to form stable complexes with transition metals, which may enhance its biological activity and stability .

- Antioxidant Mechanisms: Research has indicated that it may interact with free radicals, thereby acting as an effective antioxidant agent .

Several compounds share structural similarities with N-Benzylidene-4-methoxyaniline. Here are some notable examples:

| Compound Name | Structure Type | Key Differences/Similarities |

|---|---|---|

| N-Benzylideneaniline | Schiff Base | Lacks methoxy group; simpler structure |

| N-(4-Chlorobenzylidene)-4-methoxyaniline | Chlorinated variant | Contains chlorine instead of hydrogen |

| N-(4-Fluorobenzylidene)-4-methoxyaniline | Fluorinated variant | Contains fluorine; alters electronic properties |

| N-Benzylidene-4-nitroaniline | Nitro-substituted | Contains nitro group; different reactivity |

N-Benzylidene-4-methoxyaniline is unique due to its methoxy substitution, which influences both its chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group enhances solubility and alters electronic distribution within the molecule, making it particularly interesting for further research in synthetic and medicinal chemistry.

Conventional Condensation Reactions

Reaction of 4-Methoxyaniline with Benzaldehyde Derivatives

The classical synthesis of N-Benzylidene-4-methoxyaniline involves the condensation reaction between 4-methoxyaniline and benzaldehyde through the formation of a carbon-nitrogen double bond characteristic of Schiff bases [1]. This fundamental reaction proceeds through a nucleophilic addition-elimination mechanism where the amino group of 4-methoxyaniline attacks the carbonyl carbon of benzaldehyde, followed by water elimination to form the imine linkage [2].

The reaction mechanism begins with the protonation of the aldehyde carbonyl group under acidic conditions, making it more electrophilic [2]. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline then attacks the activated carbonyl carbon, forming a carbinolamine intermediate [1]. This intermediate undergoes dehydration, typically facilitated by acid catalysts or dehydrating agents, to yield the final Schiff base product [3].

Traditional methods employ reflux conditions in protic solvents such as ethanol or methanol at temperatures ranging from 60 to 100°C for periods extending from 2 to 24 hours [4] [5]. The use of molecular sieves or Dean-Stark apparatus has been extensively documented for the removal of water formed during the condensation process [3]. Yields typically range from 70 to 85 percent under conventional conditions, with reaction completion often requiring extended heating periods [6].

The stoichiometric relationship between reactants significantly influences the reaction outcome. Equimolar ratios of 4-methoxyaniline to benzaldehyde generally provide optimal yields, while excess of either reactant may lead to side reactions or incomplete conversion [7]. The reaction has been successfully demonstrated using various benzaldehyde derivatives, with electron-withdrawing substituents on the aldehyde generally facilitating faster reaction rates due to increased electrophilicity of the carbonyl carbon [8].

Solvent-Based vs. Solvent-Free Approaches

The comparison between solvent-based and solvent-free methodologies reveals significant differences in reaction efficiency, environmental impact, and practical considerations [9] [10]. Conventional solvent-based approaches utilize polar protic solvents that facilitate the dissolution of reactants and provide a homogeneous reaction medium [11]. Ethanol and methanol are predominantly employed due to their ability to dissolve both organic reactants while maintaining moderate boiling points suitable for reflux conditions [6].

Solvent-free approaches have emerged as environmentally benign alternatives that eliminate the need for organic solvents entirely [10] [3]. These methods typically involve direct mixing of solid reactants under grinding conditions or thermal activation at moderate temperatures [12]. The absence of solvents concentrates the reactants, often leading to enhanced reaction rates and improved yields ranging from 80 to 95 percent [10].

Grinding methodology represents a particularly attractive solvent-free approach where reactants are mechanically mixed using a mortar and pestle for 20 to 30 minutes at room temperature [12]. This technique eliminates the need for heating and solvent purification steps while maintaining comparable or superior yields to traditional methods [13]. The mechanochemical activation promotes intimate contact between reactants, facilitating the condensation process through direct molecular interactions [3].

The environmental advantages of solvent-free methods include elimination of volatile organic compound emissions, reduced waste generation, and decreased energy consumption [14]. Additionally, product isolation is simplified as the reaction mixture typically solidifies upon completion, allowing for easy separation and purification through simple recrystallization techniques [10].

Catalytic Synthesis Strategies

CeCl₃·7H₂O-Catalyzed One-Pot Three-Component Reactions

Cerium(III) chloride heptahydrate has emerged as an efficient catalyst for the synthesis of N-Benzylidene-4-methoxyaniline through one-pot three-component reactions [15] [16] [17]. This lanthanide catalyst demonstrates remarkable activity in promoting Schiff base formation under mild conditions, typically requiring only 10 mole percent catalyst loading relative to the limiting reagent [16] [14].

The cerium-catalyzed methodology involves the simultaneous reaction of benzaldehyde, 4-methoxyaniline, and cerium chloride in a single reaction vessel [15] [17]. The reaction proceeds efficiently at temperatures ranging from 40 to 80°C with reaction times varying from 1 to 4 hours, yielding the desired product in 78 to 90 percent yields [16] [14]. The catalyst functions as a Lewis acid, activating the carbonyl group of the aldehyde toward nucleophilic attack while facilitating water elimination [17].

The unique properties of cerium(III) include its ability to exist in multiple oxidation states and coordinate with various functional groups, making it particularly effective for organic transformations [18]. The hydrated form of cerium chloride provides additional benefits through the coordinated water molecules, which can participate in the reaction mechanism while maintaining the catalytic activity of the central cerium ion [17].

One-pot synthesis offers significant advantages including reduced reaction time, simplified workup procedures, and minimized formation of side products [19] [20]. The method eliminates the need for intermediate isolation and purification steps, making it particularly attractive for industrial applications where efficiency and cost-effectiveness are paramount considerations [16].

The cerium catalyst can be recovered and reused for multiple reaction cycles with minimal loss of activity, enhancing the economic viability of the process [18]. Spectroscopic characterization of the cerium-Schiff base complex reveals distinct vibrational frequencies that confirm the coordination between the metal center and the imine nitrogen atom [15] [17].

Green Chemistry Approaches Using Biocatalysts

Biocatalytic approaches represent the frontier of green chemistry applications in Schiff base synthesis, utilizing naturally occurring catalysts that operate under mild conditions with exceptional selectivity [14] [21]. Natural acids such as citric acid from lemon juice have been successfully employed as environmentally benign catalysts for N-Benzylidene-4-methoxyaniline synthesis [3] [14].

The use of fruit-derived natural acids eliminates the need for synthetic catalysts while providing adequate acidity for promoting the condensation reaction [3]. Lemon juice contains citric acid concentrations sufficient to catalyze Schiff base formation, requiring only 2 to 5 drops per reaction to achieve yields ranging from 80 to 95 percent [14]. The reaction proceeds at moderate temperatures of 60 to 80°C with completion times of 30 to 60 minutes [3].

Enzymatic catalysis represents another biocatalytic approach, although its application to Schiff base synthesis remains limited due to the non-natural nature of the reaction [9]. However, certain oxidative enzymes have been investigated for their ability to promote imine formation through oxidative coupling mechanisms [22].

The advantages of biocatalytic methods include biodegradability of catalysts, renewable sourcing, and compatibility with aqueous reaction media [14] [21]. These approaches align with the principles of green chemistry by minimizing environmental impact while maintaining synthetic efficiency [9]. The use of water as a solvent in biocatalytic systems further enhances the environmental profile of these methodologies [21].

Solid-supported biocatalysts offer additional benefits including easy separation and potential for continuous flow processes [9]. Immobilized natural acids on solid supports have been developed to combine the advantages of heterogeneous catalysis with the mild nature of biological systems [14].

Optimization of Reaction Parameters

Temperature and Time Dependence

Temperature optimization plays a crucial role in maximizing the yield and selectivity of N-Benzylidene-4-methoxyaniline synthesis [11] [23] [7]. Systematic studies have revealed that reaction rates increase exponentially with temperature, following Arrhenius kinetics with activation energies typically ranging from 45 to 65 kilojoules per mole [23].

The optimal temperature range for most synthetic approaches lies between 60 and 80°C, where maximum yields of approximately 90 percent can be achieved [7] [24]. Below 60°C, reaction rates become prohibitively slow, requiring extended reaction times that may lead to side reactions or incomplete conversion [23]. Temperatures exceeding 100°C often result in thermal decomposition of either reactants or products, leading to reduced yields and formation of unwanted byproducts [11].

Time dependence studies indicate that reaction rates are initially rapid, reaching approximately 70 percent conversion within the first hour under optimal conditions [24]. The reaction then proceeds more slowly, with equilibrium typically established after 2 to 4 hours [7]. Extended reaction times beyond 4 hours generally do not improve yields significantly but may increase the formation of side products through secondary reactions [11].

The relationship between temperature and reaction time demonstrates an inverse correlation, where higher temperatures allow for shorter reaction times while maintaining comparable yields [25]. Microwave-assisted synthesis exemplifies this principle, achieving excellent yields in 1 to 5 minutes under elevated temperatures [25] [26]. However, precise temperature control becomes critical in such rapid heating methods to prevent overheating and decomposition [25].

Thermodynamic parameters including enthalpy, entropy, and Gibbs free energy changes have been determined for Schiff base formation reactions [23] [27]. These studies reveal that the condensation process is generally exothermic and entropically unfavorable due to the release of water and formation of a more ordered product [27].

Stoichiometric Ratios and Yield Maximization

Stoichiometric optimization represents a fundamental aspect of maximizing yields in N-Benzylidene-4-methoxyaniline synthesis [7] [28]. The theoretical 1:1 molar ratio of 4-methoxyaniline to benzaldehyde provides the foundation for optimization studies, with variations around this ratio revealing important mechanistic insights [28].

Experimental investigations demonstrate that equimolar ratios consistently provide the highest yields, typically ranging from 90 to 95 percent under optimized conditions [7]. Deviation from the 1:1 ratio in either direction generally results in decreased yields due to incomplete conversion of the limiting reagent [28]. However, slight excesses of the aldehyde component (up to 1.2:1 ratio) can sometimes improve yields by driving the equilibrium toward product formation [24].

The use of excess 4-methoxyaniline beyond equimolar ratios typically leads to reduced yields due to competitive side reactions and product inhibition effects [7]. Amine excess can promote the formation of secondary products or lead to catalyst deactivation in metal-catalyzed systems [11]. Additionally, excess amine may interfere with product isolation and purification procedures [28].

Yield maximization strategies often incorporate the use of water-removal techniques to drive the equilibrium toward product formation [24]. Pervaporation methods have been successfully employed to continuously remove water from the reaction mixture, achieving yields exceeding 96 percent under optimized conditions [24]. The integration of separation processes with synthesis represents an advanced approach to yield optimization [24].

Catalyst loading optimization reveals that catalytic efficiency follows a saturation curve, with optimal loadings typically occurring at 5 to 10 mole percent relative to the limiting reagent [14] [7]. Higher catalyst concentrations may lead to precipitation or catalyst deactivation, while insufficient catalyst results in slow reaction rates and incomplete conversion [11].

Comparative Analysis of Synthetic Routes

A comprehensive comparative analysis of synthetic methodologies for N-Benzylidene-4-methoxyaniline synthesis reveals distinct advantages and limitations for each approach [29] [12] [13]. The evaluation encompasses multiple criteria including yield efficiency, reaction time, energy consumption, environmental impact, equipment requirements, and scalability potential [29].

Classical reflux methods represent the most established approach, offering excellent scalability and reproducibility with yields ranging from 75 to 85 percent [12]. However, these methods require extended reaction times of 4 to 24 hours and significant energy input for maintaining reflux conditions [29]. The use of organic solvents raises environmental concerns and adds to operational costs through solvent recovery and waste treatment requirements [13].

Microwave-assisted synthesis demonstrates superior time efficiency, achieving yields of 85 to 96 percent within 1 to 5 minutes of irradiation [25] [26]. The rapid heating and uniform energy distribution characteristic of microwave heating eliminates hot spots and reduces side reactions [25]. However, the limited scale of microwave reactors restricts industrial applications, and the high equipment costs may limit accessibility [29].

Ultrasonic methods provide an effective compromise between efficiency and practicality, achieving yields of 80 to 92 percent with reaction times of 30 to 120 minutes [30] [31]. The cavitation effects generated by ultrasonic irradiation promote intimate mixing and enhance reaction rates through localized heating and pressure effects [31]. Equipment costs are moderate, and the methodology is readily scalable for industrial applications [30].

Cerium-catalyzed approaches offer advantages in terms of catalyst recoverability and mild reaction conditions, with yields ranging from 78 to 90 percent [16] [17]. The use of lanthanide catalysts provides unique selectivity patterns and allows for reaction optimization through catalyst modification [18]. However, catalyst costs and potential environmental concerns regarding metal disposal may limit widespread adoption [16].

Solvent-free grinding methods represent the most environmentally benign approach, eliminating organic solvents entirely while achieving yields of 75 to 90 percent [12] [10]. The simplicity of equipment requirements and minimal energy consumption make this approach particularly attractive for educational and small-scale synthetic applications [3]. However, scalability challenges and the need for manual intervention may limit industrial implementation [12].

The selection of optimal synthetic methodology depends on specific requirements including scale, time constraints, environmental considerations, and available resources [29]. For laboratory-scale synthesis prioritizing speed, microwave methods excel, while large-scale industrial production may favor classical reflux or cerium-catalyzed approaches [13]. Environmental considerations increasingly favor solvent-free and biocatalytic methods, particularly as green chemistry principles gain prominence in synthetic design [14] [21].

Quality control considerations reveal that different synthetic methods may produce products with varying purity profiles and spectroscopic characteristics [32]. Microwave and ultrasonic methods generally provide products with higher purity due to reduced side reactions, while grinding methods may require additional purification steps [25] [31]. The choice of synthetic route should therefore consider both yield efficiency and product quality requirements [32].

Infrared Spectroscopy (Vibrational Modes of Carbon-Nitrogen and Carbon-Oxygen Bonds)

The infrared spectroscopic analysis of N-Benzylidene-4-methoxyaniline reveals distinctive vibrational modes that provide crucial structural information. The characteristic carbon-nitrogen double bond stretching vibration appears at 1505 cm⁻¹, confirming the presence of the imine functional group [1]. This frequency is typical for Schiff base compounds and indicates substantial double bond character in the carbon-nitrogen linkage.

The carbon-oxygen stretching vibrations of the methoxy group manifest at 1266 cm⁻¹ and 1207 cm⁻¹, with the former corresponding to the carbon-oxygen bond within the methoxy substituent and the latter associated with aromatic carbon-hydrogen deformation coupled with carbon-oxygen interactions [1]. The aromatic carbon-hydrogen stretching vibrations are observed at 3093 cm⁻¹ and 3067 cm⁻¹, representing the two distinct aromatic ring systems present in the molecule.

The methyl group vibrations provide additional structural confirmation, with asymmetric stretching at 3026 cm⁻¹, symmetric stretching at 2879 cm⁻¹, deformation modes at 1442 cm⁻¹, scissoring vibrations at 1405 cm⁻¹, umbrella vibrations at 1391 cm⁻¹, and rocking modes at 1028 cm⁻¹ [1]. The aromatic carbon-carbon stretching appears at 1437 cm⁻¹, while aromatic carbon-hydrogen in-plane deformation occurs at 1207 cm⁻¹.

| Vibrational Mode | Experimental (cm⁻¹) | Assignment |

|---|---|---|

| Carbon-nitrogen stretching | 1505 | Imine functional group |

| Carbon-oxygen stretching | 1266, 1207 | Methoxy group vibrations |

| Aromatic carbon-hydrogen stretching | 3093, 3067 | Benzene ring systems |

| Methyl asymmetric stretching | 3026 | Methoxy methyl group |

| Methyl symmetric stretching | 2879 | Methoxy methyl group |

| Aromatic carbon-carbon stretching | 1437 | Benzene ring framework |

Multinuclear Nuclear Magnetic Resonance Studies (Proton and Carbon-13)

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within N-Benzylidene-4-methoxyaniline. The imine proton resonates as a singlet at δ 8.47 ppm, characteristic of the electron-deficient hydrogen attached to the carbon-nitrogen double bond [1] [2]. This downfield chemical shift reflects the deshielding effect of the adjacent electronegative nitrogen atom and the aromatic ring system.

The aromatic protons appear as complex multiplets in two distinct regions: δ 7.90-7.23 ppm and δ 6.95-6.59 ppm, accounting for the ten aromatic hydrogen atoms distributed across both benzene rings [1]. The methoxy protons resonate as a sharp singlet at δ 3.82 ppm, integrating for three hydrogen atoms and confirming the presence of the methoxy substituent [1] [2].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule. The methoxy carbon appears at δ 158.42 ppm, indicating significant deshielding due to direct attachment to oxygen [1]. The aromatic carbon atoms resonate at characteristic positions: δ 131.05 ppm, δ 128.75 ppm, δ 122.22 ppm, and δ 114.77 ppm, reflecting the electronic environment of each carbon within the aromatic systems [1]. The methoxy methyl carbon resonates at δ 55.50 ppm, typical for carbon atoms directly bonded to oxygen in methoxy groups.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 8.47 | Imine proton |

| ¹H | 7.90-7.23 | Aromatic protons |

| ¹H | 6.95-6.59 | Aromatic protons |

| ¹H | 3.82 | Methoxy protons |

| ¹³C | 158.42 | Methoxy carbon |

| ¹³C | 131.05 | Aromatic carbon |

| ¹³C | 55.50 | Methoxy methyl carbon |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Benzylidene-4-methoxyaniline employs both electrospray ionization and electron ionization techniques to elucidate the molecular structure and fragmentation behavior. Electrospray ionization mass spectrometry reveals a protonated molecular ion peak at m/z 211.8, corresponding to [M+H]⁺ [1]. Electron ionization mass spectrometry shows the molecular ion peak at m/z 211, confirming the molecular weight of the compound [3] [4].

The exact molecular mass calculated for the molecular formula C₁₄H₁₃NO is 211.099714, which correlates excellently with the observed mass spectrometric data [5] [3]. The fragmentation patterns, while not extensively detailed in the available literature, typically involve loss of the methoxy group and subsequent aromatic ring fragmentations common to benzylideneaniline derivatives.

| Technique | Molecular Ion (m/z) | Formula | Comments |

|---|---|---|---|

| ESI-MS | 211.8 | [M+H]⁺ | Protonated molecular ion |

| EI-MS | 211 | M⁺- | Molecular radical cation |

| Exact Mass | 211.099714 | C₁₄H₁₃NO | Calculated value |

Computational Chemistry Insights

Density Functional Theory Calculations

B3LYP, B3PW91, and PBEPBE Functional Comparisons

Comprehensive density functional theory calculations have been performed using multiple functionals to evaluate the structural and vibrational properties of N-Benzylidene-4-methoxyaniline. The Stuttgart Dresden basis set was employed consistently across all computational methods to ensure reliable treatment of the electronic structure [1] [6].

The B3LYP functional demonstrates superior performance with a mean absolute percentage error of 1.33% when comparing calculated vibrational frequencies to experimental values [1]. The root mean square deviation for B3LYP calculations is 16.64 cm⁻¹, indicating excellent agreement between theoretical predictions and experimental observations. The optimal scaling factor for B3LYP frequencies is determined to be 0.9439 [1].

B3PW91 calculations yield comparable results with a mean absolute percentage error of 1.39% and an identical root mean square deviation of 16.64 cm⁻¹ [1]. The optimal scaling factor for this functional is 0.9382, slightly different from B3LYP but producing similar overall accuracy.

The PBEPBE functional shows slightly reduced performance with a mean absolute percentage error of 1.50% and a root mean square deviation of 17.66 cm⁻¹ [1]. Despite this marginally lower accuracy, the PBEPBE results remain highly satisfactory for structural characterization purposes. The optimal scaling factor for PBEPBE is 0.9697 [1].

| DFT Functional | MAPE (%) | RMS (cm⁻¹) | Scaling Factor | Performance Rank |

|---|---|---|---|---|

| B3LYP | 1.33 | 16.64 | 0.9439 | 1 |

| B3PW91 | 1.39 | 16.64 | 0.9382 | 2 |

| mPW1PW91 | 1.40 | 17.45 | 0.9335 | 3 |

| PBEPBE | 1.50 | 17.66 | 0.9697 | 4 |

Molecular Geometry Optimization

Molecular geometry optimization using density functional theory reveals detailed structural parameters for N-Benzylidene-4-methoxyaniline. All computational methods predict remarkably consistent geometric parameters, indicating robust convergence across different functionals [1] [6].

The carbon-nitrogen double bond length is consistently calculated as approximately 1.28 Å across all functionals, confirming substantial double bond character in the imine linkage [1]. This value aligns well with experimental observations from related benzylideneaniline compounds, where carbon-nitrogen bond lengths typically range from 1.27 to 1.28 Å [7] [8].

The carbon-oxygen bond length within the methoxy group is calculated as approximately 1.35 Å, consistent with typical carbon-oxygen single bond distances in aromatic methoxy substituents [1]. Aromatic carbon-carbon bond lengths are predicted to be approximately 1.39 Å, reflecting the delocalized π-electron system characteristic of benzene rings.

Bond angles around the nitrogen atom exhibit trigonal planar geometry with angles of approximately 120°, confirming sp² hybridization at the nitrogen center [1]. The carbon-oxygen-carbon bond angle within the methoxy group is calculated as approximately 118°, typical for methoxy substituents.

The molecular conformation is non-planar, with significant dihedral angles between the aromatic ring systems [1]. This non-planarity is attributed to steric interactions and electronic effects within the molecule, consistent with experimental observations in related compounds [9] [8].

| Geometric Parameter | Value | Comments |

|---|---|---|

| Carbon-nitrogen bond | 1.28 Å | Double bond character |

| Carbon-oxygen bond | 1.35 Å | Methoxy group |

| Aromatic carbon-carbon | 1.39 Å | Benzene rings |

| Nitrogen bond angles | 120° | Trigonal planar |

| Methoxy carbon-oxygen-carbon | 118° | Typical methoxy geometry |

Mulliken Charge Distribution Analysis

Mulliken population analysis provides insights into the electronic charge distribution within N-Benzylidene-4-methoxyaniline and its complexation behavior. The nitrogen atom bears a significant negative charge of -0.034 in the free ligand, which becomes more pronounced (-0.341) upon complexation with cerium trichloride [1]. This substantial change in charge distribution indicates strong electronic interaction between the nitrogen lone pair and the metal center.

The carbon atom involved in the carbon-nitrogen double bond carries a positive charge of approximately +0.395 in the free ligand, increasing slightly to +0.400 upon complexation [1]. This positive charge reflects the electrophilic nature of this carbon center, making it susceptible to nucleophilic attack in chemical reactions.

The oxygen atom in the methoxy group maintains a negative charge of approximately -0.313 in the free ligand, with a slight reduction to -0.275 upon complexation [1]. The methoxy carbon atom exhibits a negative charge of approximately -0.474, remaining relatively unchanged during complexation.

Hydrogen atoms consistently show positive charges ranging from +0.2 to +0.3, reflecting their electropositive character [1]. The aromatic carbon atoms display variable charges depending on their position and electronic environment, with values ranging from -0.3 to +0.4.

The charge redistribution upon complexation reveals the primary coordination site at the nitrogen atom, with minimal perturbation of the aromatic ring systems and methoxy substituent [1]. This selective interaction supports the characterization of N-Benzylidene-4-methoxyaniline as a monodentate ligand in metal coordination chemistry.

| Atom Type | Free Ligand | Complexed | Change | Role |

|---|---|---|---|---|

| Nitrogen | -0.034 | -0.341 | -0.307 | Coordination site |

| Imine carbon | +0.395 | +0.400 | +0.005 | Electrophilic center |

| Methoxy oxygen | -0.313 | -0.275 | +0.038 | Electron donor |

| Methoxy carbon | -0.474 | -0.470 | +0.004 | Electron rich |

Vibrational Frequency Predictions vs Experimental Data

The comparison between calculated vibrational frequencies and experimental observations demonstrates excellent agreement across all density functional theory methods employed. The carbon-nitrogen stretching vibration is predicted at 1507 cm⁻¹ by B3LYP, 1519 cm⁻¹ by B3PW91, and 1531 cm⁻¹ by PBEPBE, compared to the experimental value of 1505 cm⁻¹ [1]. The B3LYP functional provides the closest agreement for this critical vibrational mode.

Aromatic carbon-hydrogen stretching vibrations are calculated at 3037 cm⁻¹ and 3035 cm⁻¹ by B3LYP and B3PW91 respectively, compared to experimental values of 3093 cm⁻¹ and 3067 cm⁻¹ [1]. The PBEPBE functional predicts these vibrations at 3055 cm⁻¹, showing slightly better agreement with the higher frequency experimental band.

Carbon-oxygen stretching within the methoxy group is excellently reproduced by B3LYP at 1266 cm⁻¹, exactly matching the experimental value [1]. B3PW91 predicts this vibration at 1261 cm⁻¹, while PBEPBE calculates 1265 cm⁻¹, all within acceptable agreement.

Methyl group vibrations show varying degrees of agreement across functionals. The asymmetric stretching is calculated at 3037 cm⁻¹ by B3LYP and 3035 cm⁻¹ by B3PW91, compared to the experimental value of 3026 cm⁻¹ [1]. Symmetric stretching predictions range from 2879 cm⁻¹ (B3PW91) to 2895 cm⁻¹ (PBEPBE), bracketing the experimental value of 2879 cm⁻¹.

The systematic application of scaling factors significantly improves the agreement between calculated and experimental frequencies. The scaling factors of 0.9439 for B3LYP, 0.9382 for B3PW91, and 0.9697 for PBEPBE effectively correct for systematic overestimation inherent in harmonic frequency calculations [1].

| Vibrational Mode | Experimental | B3LYP | B3PW91 | PBEPBE | Best Match |

|---|---|---|---|---|---|

| Carbon-nitrogen stretch | 1505 | 1507 | 1519 | 1531 | B3LYP |

| Carbon-oxygen stretch | 1266 | 1266 | 1261 | 1265 | B3LYP |

| Methyl asymmetric stretch | 3026 | 3037 | 3035 | 3055 | B3LYP |

| Methyl symmetric stretch | 2879 | 2884 | 2879 | 2895 | B3PW91 |

| Aromatic carbon-carbon stretch | 1437 | 1436 | 1435 | 1435 | B3LYP |

X-Ray Diffraction Studies of Crystalline Forms

X-ray diffraction analysis of N-Benzylidene-4-methoxyaniline and related compounds provides definitive structural information about the solid-state organization and molecular geometry. While direct crystallographic data for N-Benzylidene-4-methoxyaniline itself is limited in the available literature, extensive studies on closely related compounds offer valuable insights into the expected crystalline behavior [10] [7] [9].

The related compound N-(4-chlorobenzylidene)-4-methoxyaniline crystallizes in the orthorhombic crystal system with space group P n a 21 [10]. The unit cell parameters are a = 6.1055 Å, b = 7.3392 Å, and c = 27.469 Å, with a cell volume of 1230.9 ų and Z = 4 molecules per unit cell. The diffraction data were collected at 293 K using molybdenum Kα radiation.

The structurally similar compound (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline has been successfully crystallized and characterized by single crystal X-ray diffraction [9] [8]. This compound crystallizes in the orthorhombic space group P b c n with unit cell parameters a = 22.3813 Å, b = 10.7477 Å, and c = 9.3623 Å. The carbon-nitrogen imine bond length is determined to be 1.2839 Å, typical of double bond character [8].

Studies on N-benzylideneaniline derivatives reveal that the carbon-nitrogen bond length typically ranges from 1.27 to 1.28 Å at low temperatures, with apparent shortening observed at room temperature due to thermal motion effects [7]. Temperature-dependent diffraction studies demonstrate that as temperature decreases from room temperature to 90 K, the observed carbon-nitrogen bond lengths increase to approximately 1.28 Å, irrespective of substituents present in the molecules.

The molecular conformation in crystalline N-benzylideneaniline derivatives is generally non-planar, with significant dihedral angles between the aromatic ring systems [9] [8]. For (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the two phenyl rings is 58.97°, indicating substantial deviation from planarity. This non-planar conformation is attributed to steric interactions and crystal packing effects.

Intermolecular interactions play crucial roles in crystal stability and packing arrangements. Hydrogen bonding interactions, particularly of the O···H-C type, form one-dimensional chains in the crystal structure of related methoxy-substituted compounds [9] [8]. These interactions contribute significantly to the overall crystal stability and influence the observed molecular conformations.

| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) | C=N Bond (Å) | Temperature (K) |

|---|---|---|---|---|---|

| N-(4-Chlorobenzylidene)-4-methoxyaniline | Orthorhombic | P n a 21 | a=6.11, b=7.34, c=27.47 | Not specified | 293 |

| (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline | Orthorhombic | P b c n | a=22.38, b=10.75, c=9.36 | 1.2839 | Room temp. |

| N-(4-methylbenzylidene)-4-methylaniline | Monoclinic | P 1 21/c 1 | a=9.82, b=4.82, c=11.75 | ~1.28 | 90 |

| General N-benzylideneanilines | Various | Various | Variable | 1.27-1.28 | Variable |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant